molecular formula C10H18O B1223080 Sabinene hydrate CAS No. 546-79-2

Sabinene hydrate

Cat. No.: B1223080
CAS No.: 546-79-2
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-SMILAEQMSA-N
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Description

Sabinene hydrate, also known as 4-thujanol, is a monoterpenoid compound that is synthesized by various plants as a secondary metabolite. It is a bicyclic monoterpene alcohol with the molecular formula C10H18O. This compound is commonly found in essential oils of certain plants and trees, such as carrot seed oil, and is known for its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties .

Future Directions

Microbial synthesis can be a promising route for sabinene production . The combination of traditional molecular biology with new genome and proteome analysis tools will provide a better view of sabinene biosynthesis and a greater potential of microbial production .

Mechanism of Action

Target of Action

Sabinene hydrate, a monoterpene present in Origanum majorana, has been shown to have potential anticancer effects . The compound’s primary targets are non-small cell lung cancer (NSCLC) cells . It decreases their viability and colony growth in vitro .

Mode of Action

This compound interacts with its targets by significantly decreasing NSCLC cell viability in a concentration-dependent manner . It also reduces their colony growth in vitro and downregulates survivin expression in these cells .

Biochemical Pathways

This compound is synthesized by the enzyme this compound synthase . The general synthetic pathway of sabinene has been identified from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . The biosynthetic pathway uses the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway, combining the GPP and sabinene synthase genes in an engineered Escherichia coli strain .

Pharmacokinetics

It’s worth noting that microbial synthesis can be a promising route for sabinene production . The culture medium and process conditions were optimized to enhance sabinene production .

Result of Action

This compound has been found to have strong anti-inflammatory activity . It reduces inflammation, which can help those dealing with the pain, heat, or reduced movement that occurs when inflammation gets out of control . Moreover, it has potential anticancer effects, as it decreases the viability and colony growth of NSCLC cells .

Action Environment

This compound is derived from biomass and can be recycled by distillation . It can be used as it is or distilled to synthesize thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation . This new solvent was compared with various conventional and green solvents . The conditions were optimized to enable the syntheses in satisfactory yields .

Biochemical Analysis

Biochemical Properties

Sabinene hydrate plays a significant role in biochemical reactions, particularly in the synthesis of other terpenoids. It is synthesized from geranyl pyrophosphate through the action of this compound synthase . This enzyme catalyzes the conversion of geranyl pyrophosphate to this compound, involving a series of ionization and cyclization reactions . This compound interacts with various enzymes and proteins, including those involved in its biosynthesis and metabolism, such as geranyl pyrophosphate synthase and sabinene synthase .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . For instance, this compound can inhibit the MAPK pathway, reducing the expression of pro-inflammatory genes and proteins . Additionally, it can modulate cellular metabolism by affecting the levels of reactive oxygen species and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors and enzymes, leading to the inhibition or activation of these biomolecules . For example, this compound can inhibit the activity of the enzyme MuRF-1, which is involved in muscle protein degradation . This inhibition results in reduced muscle atrophy and improved muscle function . Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound can maintain its bioactivity for extended periods under optimal conditions . Long-term exposure to this compound has been observed to have sustained anti-inflammatory and antioxidant effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, this compound can cause adverse effects, including toxicity and cellular damage . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to terpenoid biosynthesis . It is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through the mevalonate or methylerythritol phosphate pathways . These pathways involve various enzymes and cofactors, including geranyl pyrophosphate synthase and sabinene synthase . This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytosol and mitochondria, where it exerts its bioactive effects . The localization and accumulation of this compound can influence its overall bioavailability and efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and peroxisomes . Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution and function within the cell . The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sabinene hydrate can be synthesized through the hydration of sabinene, a naturally occurring bicyclic monoterpene. The hydration process typically involves the use of acidic catalysts to facilitate the addition of water to the double bond in sabinene, resulting in the formation of this compound. The reaction conditions often include moderate temperatures and controlled pH levels to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Escherichia coli or Saccharomyces cerevisiae can be used to produce sabinene, which is then hydrated to form this compound. This method leverages the metabolic pathways of these microorganisms to convert renewable carbon sources into the desired product .

Chemical Reactions Analysis

Types of Reactions: Sabinene hydrate undergoes various chemical reactions, including:

    Reduction: Reduction of this compound can yield sabinene, the parent monoterpene.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

Sabinene hydrate is similar to other monoterpenoids such as:

    Limonene: Another monoterpene with a similar structure but lacks the hydroxyl group present in this compound.

    Terpinen-4-ol: A monoterpene alcohol with similar antimicrobial properties but differs in its chemical structure.

    Alpha-pinene: A bicyclic monoterpene like sabinene but with different functional groups and chemical properties.

Uniqueness: this compound’s unique combination of antimicrobial, anti-inflammatory, and antioxidant properties, along with its potential as a green solvent and biofuel component, distinguishes it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "Sabinene hydrate can be synthesized through a multistep process involving several reactions.", "Starting Materials": [ "Sabinene", "Acetone", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Sabinene is reacted with acetone in the presence of sulfuric acid to form diacetone alcohol.", "Step 2: Diacetone alcohol is reduced using sodium borohydride in methanol to form a mixture of cis and trans isomers of sabinene diol.", "Step 3: The mixture of sabinene diol isomers is treated with sodium hydroxide to form sabinene hydrate.", "Step 4: The sabinene hydrate is purified by distillation or recrystallization." ] }

CAS No.

546-79-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1

InChI Key

KXSDPILWMGFJMM-SMILAEQMSA-N

Isomeric SMILES

CC(C)[C@@]12CCC([C@@H]1C2)(C)O

SMILES

CC(C)C12CCC(C1C2)(C)O

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O

546-79-2

physical_description

terpineol odour

Synonyms

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol
4-thujanol
sabinenehydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from α-thujene can be reduced to 4-hydroxy-β-thujene and can then be hydrogenated, e.g. in the presence of Raney nickel, to give sabinene hydrate.
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α-thujene
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4-hydroxy-β-thujene
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sabinene hydrate

Synthesis routes and methods II

Procedure details

In the process, however, a relatively greater number of steps have to be pursued up to the course of synthesis of sabina ketone (6). In addition, since sabine ketone is obtainable from the starting material 3-isopropyl-2-cyclopenten-1-one only in about 57% yield, the total yield of sabinene hydrate results in lower value. Moreover, according to the process, operations and works are complicated and laborious, as it requires isolation procedures for each intermediate. Further, it is necessary to use valuable reagents and chromate compound hazardous in handling. Therefore, sabinene hydrates cannot be produced efficiently or economically, in particular, in large scale. Furthermore, by the process, cis-sabinene hydrate (formula 8) is produced preferentially and trans-sabinene hydrate (formula 7) appears only in a considerably minor amount. That is to say, a ratio of formation of trans-compound to cis-compound is 1:8.5, so that the process does not suit an industrial synthesis of trans-sabinene hydrate. Also, yield of trans- and cis-sabinene hydrates from sabina ketone is about 11%, and yield from 3-isopropyl-2-cyclopenten-1-one is about 6.3%.
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ketone
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sabinene hydrate
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sabinene hydrate?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What is known about the spectroscopic data of this compound?

A: While specific spectroscopic data isn't extensively discussed in the provided research, gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify this compound in essential oils [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: Are there different isomers of this compound?

A: Yes, this compound exists as two diastereomers: cis-sabinene hydrate and trans-sabinene hydrate. Both isomers are often found together in essential oils, but their ratios can vary depending on the plant species and extraction methods [, , , , , , , ].

Q4: What are the primary sources of this compound?

A: this compound is found in the essential oils of various plants, with some of the most notable being several Origanum species (like marjoram), thyme (Thymus vulgaris), and tea tree (Melaleuca alternifolia) [, , , , , , , , , , , ].

Q5: Does this compound possess antioxidant properties?

A: Research suggests that this compound exhibits antioxidant effects. A study found that it provided protection against oxidative deterioration in roasted sunflower seeds, inhibiting peroxide formation and rancid flavor development [].

Q6: What about the antimicrobial properties of this compound?

A: Studies have demonstrated that this compound, particularly in combination with other monoterpenes, can inhibit the growth of various bacteria, including drug-resistant strains of Staphylococcus aureus and Escherichia coli []. Additionally, it shows potential in inhibiting biofilm formation by certain bacterial strains [].

Q7: Has this compound shown any potential in anticancer research?

A: While research is ongoing, studies on Origanum majorana essential oil (OMEO), which contains this compound as a major component, have shown promising results against non-small cell lung cancer (NSCLC). These studies suggest that this compound, especially in combination with terpinen-4-ol, could contribute to the anticancer effects observed, potentially by downregulating survivin expression in cancer cells [].

Q8: Are there any other potential biological activities of this compound?

A8: Research on the biological activities of this compound is ongoing. Some studies suggest potential for anti-inflammatory, analgesic, and insecticidal properties, but more research is needed to confirm these effects and understand the underlying mechanisms.

Q9: What factors can affect the yield and composition of this compound in essential oils?

A9: Several factors can influence the quantity and type of this compound present in essential oils. These include:

  • Plant species and chemotype: Different plant species and even individual plants within a species can have varying essential oil compositions [, , , , , , ].
  • Geographical location and climate: Environmental factors like altitude, temperature, and rainfall can impact plant metabolism and essential oil production [, , , ].
  • Harvest time and plant part: The age of the plant, specific part harvested (leaves, flowers, stems), and even the time of day can affect oil yield and composition [, , , ].
  • Extraction method and conditions: The method of extraction (e.g., steam distillation, solvent extraction, supercritical fluid extraction) and parameters like temperature and duration can significantly impact the final oil profile [, , , , , ].

Q10: Is this compound stable during extraction and storage?

A: this compound, particularly the cis isomer, can be susceptible to isomerization and degradation under certain conditions, particularly heat and acidic environments. During steam distillation, prolonged heating can lead to the conversion of trans-sabinene hydrate to terpinen-4-ol []. This highlights the importance of carefully controlling extraction and storage conditions to preserve the desired composition of essential oils containing this compound.

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